molecular formula C19H15BrN6O2S B2454241 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014027-65-6

3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2454241
CAS No.: 1014027-65-6
M. Wt: 471.33
InChI Key: PIJRSVPPDVPYSM-UHFFFAOYSA-N
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Description

3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a bromobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonation of the aromatic ring with bromobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is unique due to the presence of the bromobenzenesulfonamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Biological Activity

3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a sulfonamide group, a pyrazole ring, and a pyridazine moiety. Its biological activity is primarily investigated for anti-inflammatory and anticancer properties.

The molecular formula of the compound is C21H17BrN6OC_{21}H_{17}BrN_6O, with a molecular weight of approximately 449.3 g/mol. The presence of bromine and nitrogen-containing rings enhances its reactivity and interaction potential within biological systems. The sulfonamide group contributes to its solubility and biological activity.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase, which plays a role in various physiological processes including pH regulation and ion transport.
  • Targeting Specific Pathways : The pyrazole and pyridazine components may interact with specific receptors or enzymes involved in inflammatory pathways, potentially reducing inflammation and tumor growth.
  • Antimicrobial Properties : Similar compounds have shown activity against various pathogens, suggesting that this compound may also possess antimicrobial effects.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar compounds, indicating that modifications in the molecular structure can significantly affect their potency against cancer cell lines. For instance, compounds with pyrazole and sulfonamide groups have demonstrated cytotoxic effects against breast cancer cells, with IC50 values ranging from 0.059 mM to 0.072 mM for related structures .

Anti-inflammatory Effects

Research has shown that sulfonamide derivatives can modulate inflammatory responses in animal models. In particular, studies involving isolated rat heart models indicated that certain sulfonamides could alter perfusion pressure, suggesting potential cardiovascular benefits .

Case Studies

  • Antileishmanial Activity : A study comparing various pyrazole derivatives found that some exhibited significant activity against Leishmania spp., with IC50 values indicating effectiveness comparable to standard treatments .
  • Cardiovascular Effects : Research on related sulfonamide compounds demonstrated their ability to decrease perfusion pressure in isolated rat hearts, indicating potential cardiovascular applications .

Table 1: Biological Activity Comparison

Compound NameIC50 (mM)Target Pathogen
Compound A0.059L. infantum
Compound B0.072L. amazonensis
3-bromo-N-(4-{...})TBDTBD

Table 2: Effects on Perfusion Pressure

Compound NameDose (nM)Effect on Perfusion Pressure
Compound 10.001Decreased
Compound 20.001No significant change
3-bromo-N-(4-{...})TBDTBD

Properties

IUPAC Name

3-bromo-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN6O2S/c20-14-3-1-4-17(13-14)29(27,28)25-16-7-5-15(6-8-16)22-18-9-10-19(24-23-18)26-12-2-11-21-26/h1-13,25H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJRSVPPDVPYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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